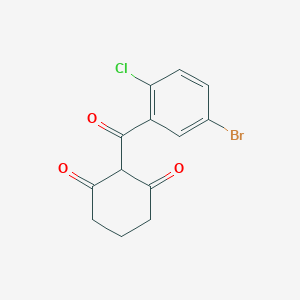
2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione is an organic compound that features a benzoyl group substituted with bromine and chlorine atoms, attached to a cyclohexane-1,3-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione typically involves the reaction of 5-bromo-2-chlorobenzoic acid with cyclohexane-1,3-dione under specific conditions. The reaction may require the use of a dehydrating agent to facilitate the formation of the benzoyl group. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Cycloaddition Reactions: The cyclohexane-1,3-dione moiety can participate in cycloaddition reactions to form larger ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may produce compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoyl-substituted cyclohexane-1,3-diones, such as:
- 2-(5-Chloro-2-fluorobenzoyl)cyclohexane-1,3-dione
- 2-(5-Bromo-2-methylbenzoyl)cyclohexane-1,3-dione
Uniqueness
2-(5-Bromo-2-chlorobenzoyl)cyclohexane-1,3-dione is unique due to the presence of both bromine and chlorine atoms on the benzoyl group, which can influence its chemical reactivity and potential applications. The combination of these substituents can lead to distinct properties and interactions compared to other similar compounds.
Propiedades
Número CAS |
88562-13-4 |
|---|---|
Fórmula molecular |
C13H10BrClO3 |
Peso molecular |
329.57 g/mol |
Nombre IUPAC |
2-(5-bromo-2-chlorobenzoyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C13H10BrClO3/c14-7-4-5-9(15)8(6-7)13(18)12-10(16)2-1-3-11(12)17/h4-6,12H,1-3H2 |
Clave InChI |
ZZCKGQRZDKFYLM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(4-Bromophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-1,2,4-triazole](/img/structure/B14403065.png)
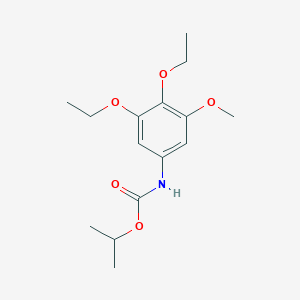
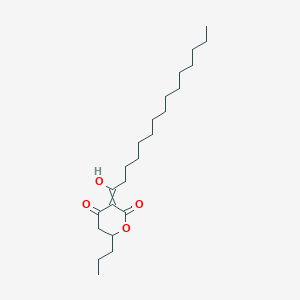
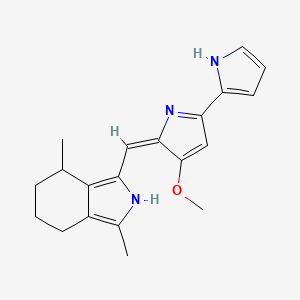
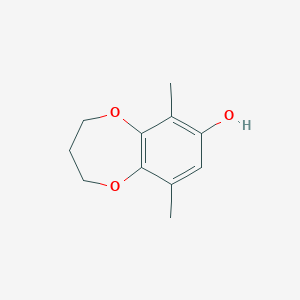
![6-Phenylbicyclo[3.3.1]nona-3,6-dien-2-one](/img/structure/B14403085.png)
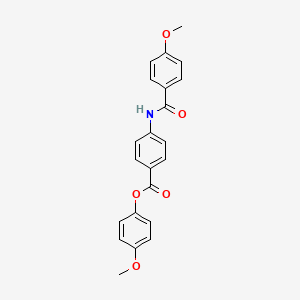
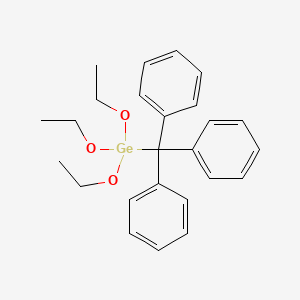

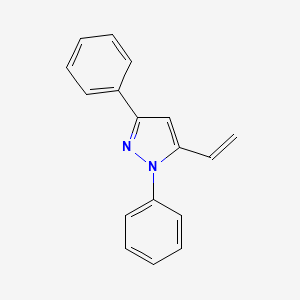

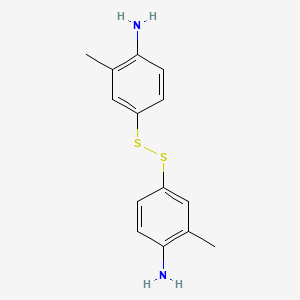
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)
